molecular formula C8H12N4O4 B12289141 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

Cat. No.: B12289141
M. Wt: 228.21 g/mol
InChI Key: GODSJHAJEWFDAD-UHFFFAOYSA-N
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Description

2’-Deoxyribavirin is a nucleoside analog derived from ribavirin, a well-known antiviral compound. It is characterized by the absence of a hydroxyl group at the 2’ position of the ribose moiety. This modification imparts unique properties to 2’-Deoxyribavirin, making it a subject of interest in antiviral research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and incorporation into viral RNA.

Common Reagents and Conditions

Common reagents used in the reactions of 2’-Deoxyribavirin include adenosine kinase for phosphorylation, and specific oxidizing and reducing agents for modification of the ribose moiety .

Major Products Formed

The major products formed from these reactions include 2’-Deoxyribavirin monophosphate, diphosphate, and triphosphate. These phosphorylated forms are essential for the compound’s antiviral activity .

Mechanism of Action

2’-Deoxyribavirin exerts its effects by inhibiting viral RNA synthesis. After activation by adenosine kinase, it is converted into its mono-, di-, and triphosphate forms. These phosphorylated forms interfere with the synthesis of viral RNA by inhibiting the viral RNA polymerase . The compound also induces mutations in the viral genome, leading to error catastrophe and loss of viral viability .

Comparison with Similar Compounds

2’-Deoxyribavirin is unique among ribavirin analogs due to its specific inhibition of hepatitis C virus polymerase and proper activation by nucleoside diphosphate kinase . Similar compounds include:

These compounds share structural similarities but differ in their specific antiviral activities and mechanisms of action.

Properties

IUPAC Name

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-7(15)8-10-3-12(11-8)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODSJHAJEWFDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=N2)C(=O)N)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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